molecular formula C12H12N2O B14113582 4-(Benzyloxy)-2-methylpyrimidine

4-(Benzyloxy)-2-methylpyrimidine

Cat. No.: B14113582
M. Wt: 200.24 g/mol
InChI Key: JVNGSPHMYTZCRZ-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methylpyrimidine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The structure of 4-benzyloxy-2-methylpyrimidine includes a benzyloxy group attached to the fourth position and a methyl group attached to the second position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyloxy-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the benzyloxy group .

Another method involves the use of benzyl chloride and 2-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction can be carried out in an organic solvent like dichloromethane or toluene, and the product is obtained after purification by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 4-benzyloxy-2-methylpyrimidine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

4-Benzyloxy-2-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyloxy-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

The molecular targets and pathways involved can vary depending on the specific derivative of 4-benzyloxy-2-methylpyrimidine and its intended use. Detailed studies are required to elucidate the exact mechanism of action for each application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methyl groups on the pyrimidine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methyl-4-phenylmethoxypyrimidine

InChI

InChI=1S/C12H12N2O/c1-10-13-8-7-12(14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

JVNGSPHMYTZCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)OCC2=CC=CC=C2

Origin of Product

United States

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